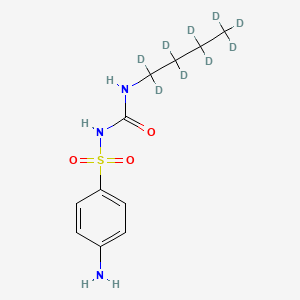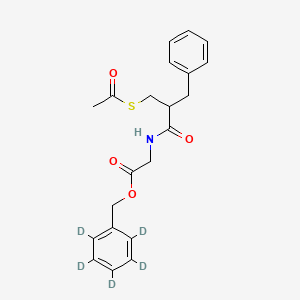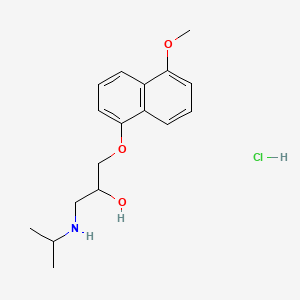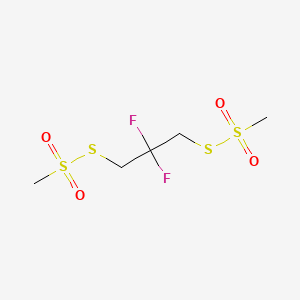![molecular formula C12H18O4 B588218 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 CAS No. 1246815-20-2](/img/new.no-structure.jpg)
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is a deuterated derivative of a compound known for its relevance in pharmaceutical research. This compound is often studied for its potential impurities in drug formulations, particularly in the context of metoprolol, a selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 typically involves a two-step process:
Substitution Reaction: Starting from 4-(2-methoxyethyl)phenol, the compound undergoes a potassium hydroxide-mediated substitution with epichlorohydrin.
Hydrolysis: The resulting epoxide is then hydrolyzed using sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as ultrasound-assisted synthesis have been explored to enhance efficiency and yield .
化学反应分析
Types of Reactions
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 has several applications in scientific research:
Chemistry: Used as a reference standard for impurity profiling in pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Industry: Utilized in the development and quality control of pharmaceutical products.
作用机制
The mechanism of action of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of metoprolol impurities, it may affect the drug’s stability and efficacy by interacting with β1 receptors, influencing cardiovascular functions .
相似化合物的比较
Similar Compounds
Metoprolol: A selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.
4-(2-Methoxyethyl)phenol: A precursor in the synthesis of the compound.
Epichlorohydrin: Used in the initial substitution reaction.
Uniqueness
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and tracing. This property allows for more precise studies of metabolic pathways and drug interactions.
属性
CAS 编号 |
1246815-20-2 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
231.303 |
IUPAC 名称 |
1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/i8D2,9D2,11D |
InChI 键 |
MELFVOGWPJFQBB-QJHRKUAUSA-N |
SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O |
同义词 |
H 93/82-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)



